molecular formula C12H15ClN2OS B4559523 2-chloro-N-[(isobutylamino)carbonothioyl]benzamide

2-chloro-N-[(isobutylamino)carbonothioyl]benzamide

Cat. No.: B4559523
M. Wt: 270.78 g/mol
InChI Key: KZCOXSRFCFUDTQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(isobutylamino)carbonothioyl]benzamide is a useful research compound. Its molecular formula is C12H15ClN2OS and its molecular weight is 270.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.0593620 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds related to 2-chloro-N-[(isobutylamino)carbonothioyl]benzamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones were synthesized, and their structures confirmed by spectral data, showing significant antibacterial and antifungal activity (Naganagowda & Petsom, 2011). Another study focused on indapamide derivatives, where one compound demonstrated high proapoptotic activity against melanoma cell lines, suggesting potential anticancer applications (Yılmaz et al., 2015).

Synthesis and Characterization

The synthesis and characterization of novel compounds provide insights into the structural and functional diversity achievable with modifications of the this compound backbone. A study on rhenium and technetium complexes with tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands highlighted the formation of monomeric and dimeric products, illustrating the versatility of these compounds in forming complex structures with potential for diverse applications (Hung Huy et al., 2008).

Material Science and Chemical Engineering

Research in material science and chemical engineering explores the utility of similar compounds in creating new materials with specific properties. For example, the preparation of bisthiourea and 5-Amino-4-benzoyl-1,2,4-triazol-3-thione complexes of Copper (II), Nickel, and Zinc and their biological evaluation suggest potential uses in the development of new materials with biological applications (Fizer et al., 2016).

Environmental Applications

Compounds with similar structural features are being studied for their environmental applications, such as corrosion inhibitors for metals. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated the effectiveness of these compounds in protecting metals from corrosion, which has implications for industrial applications (Hu et al., 2016).

Properties

IUPAC Name

2-chloro-N-(2-methylpropylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-8(2)7-14-12(17)15-11(16)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCOXSRFCFUDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.